Pim-3 Isoform Preference Over Pim-1: Biochemical Selectivity Evidence from a Single Patent Series
In a standardized Pim kinase biochemical assay measuring phosphorylation of biotinylated-BAD peptide at Ser112, the target compound demonstrated a 3.7-fold lower IC50 against Pim-3 (176 nM) compared to Pim-1 (644 nM), indicating preferential inhibition of the Pim-3 isoform [1]. This isoform preference is not shared uniformly by all members of the US9321756 patent series; for example, a structurally distinct lead compound from the same patent (US9321756, Compound 300; BDBM225033) exhibited a Pim-1 IC50 of 1.20 nM, representing a >500-fold potency shift relative to the target compound while losing the Pim-3 preference profile [2]. The target compound thus occupies a specific activity niche within the Pim inhibitor landscape: moderate pan-Pim activity with a measurable Pim-3 bias.
| Evidence Dimension | Pim-3 vs. Pim-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Pim-3 IC50 = 176 nM; Pim-1 IC50 = 644 nM; Pim-2 IC50 = 717 nM |
| Comparator Or Baseline | US9321756 Compound 300 (BDBM225033): Pim-1 IC50 = 1.20 nM (pan-Pim high-potency inhibitor lacking Pim-3 preference) |
| Quantified Difference | Target compound shows 3.7-fold Pim-3/Pim-1 selectivity (Pim-1/Pim-3 IC50 ratio = 3.66). Comparator Compound 300 is 537-fold more potent on Pim-1 (644 nM vs. 1.20 nM) but is a pan-inhibitor without isoform bias. |
| Conditions | In vitro biochemical assay; phosphorylated biotinylated-BAD peptide (Ser112) detection; recombinant human Pim-1, Pim-2, Pim-3 kinases. |
Why This Matters
For researchers seeking a tool compound with moderate Pim-3-biased activity rather than a high-potency pan-Pim inhibitor, the target compound provides a differentiated pharmacological profile that cannot be replicated by more potent but non-selective Pim inhibitors.
- [1] BindingDB Entry BDBM225047. 4,6-dimethoxy-N-(3-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine; US9321756, Compound 9. Pim-1 IC50: 644 nM; Pim-2 IC50: 717 nM; Pim-3 IC50: 176 nM. View Source
- [2] BindingDB Entry BDBM225033. US9321756, Compound 300. Pim-1 IC50: 1.20 nM. View Source
